N-Methyl-2,4,6-trinitro-N-phenylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
56042-31-0 |
|---|---|
Molecular Formula |
C13H10N4O6 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
N-methyl-2,4,6-trinitro-N-phenylaniline |
InChI |
InChI=1S/C13H10N4O6/c1-14(9-5-3-2-4-6-9)13-11(16(20)21)7-10(15(18)19)8-12(13)17(22)23/h2-8H,1H3 |
InChI Key |
QNMFHVHLGOZVAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of N Methyl 2,4,6 Trinitro N Phenylaniline
Established Synthetic Routes and Optimization Strategies
The synthesis of N-Methyl-2,4,6-trinitro-N-phenylaniline is not a straightforward process and typically involves a multi-step approach. The key transformations are the introduction of three nitro groups onto an aniline (B41778) precursor and the N-methylation of the secondary amine. The sequence and methodology of these steps are critical to achieving the desired product.
Direct nitration of N-methylaniline or N-phenylaniline to achieve the 2,4,6-trinitro substitution pattern is fraught with difficulties. The use of classical nitrating agents like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) on unprotected N-alkyl anilines often leads to undesirable outcomes. Such reactions can result in the formation of tarry oxidation products and a mixture of isomers with inconsistent regiochemistry. researchgate.net For instance, the direct nitration of N-methylaniline with mixed acid tends to yield m-nitro N-methylaniline as a major product, which is not the desired isomer for the synthesis of the target compound. researchgate.net
Due to these challenges, a more controlled and common strategy involves using a pre-functionalized starting material where the nitro groups are already in place. A widely used precursor for such syntheses is 2,4,6-trinitrochlorobenzene, also known as picryl chloride. This compound can then be reacted with N-methylaniline in a nucleophilic aromatic substitution reaction to form the target molecule. An analogous synthesis is used for 2,4,6-trinitroaniline (B3268610) (picramide), where picryl chloride is aminated under mild conditions. chemicalbook.com This approach bypasses the problematic direct nitration of the sensitive aniline ring, ensuring the correct placement of the nitro groups.
N-methylation is a fundamental process in the synthesis of aromatic amines. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems that offer greater efficiency and selectivity.
Classical methods often involve the use of reagents like dimethyl sulfate (B86663). For example, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate in the presence of a base. chemicalbook.com However, such reagents are highly toxic, and the reactions can be difficult to control, sometimes leading to over-methylation to form quaternary ammonium (B1175870) salts.
Modern catalytic N-methylation techniques offer milder and more selective alternatives, often utilizing methanol (B129727) or formaldehyde (B43269) as the C1 source. organic-chemistry.orgacs.org These reactions are typically mediated by transition metal catalysts. Iridium, Ruthenium, and Copper complexes have proven to be highly effective for the N-methylation of both aliphatic and aromatic amines. organic-chemistry.orgacs.orgorganic-chemistry.org For example, copper hydride (CuH) catalyzed systems using paraformaldehyde can efficiently methylate aromatic amines under mild conditions. acs.org Another approach involves solvent-free ball milling conditions, using formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as a reducing agent in a reductive amination reaction. researchgate.net
| Catalyst/Reagent System | Methyl Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Dimethyl Sulfate / NaOH | Dimethyl Sulfate | Aniline | Classical method; can lead to over-methylation. | chemicalbook.com |
| Iridium (Ir) Complexes | Methanol | Aromatic Primary Amines | High catalytic performance; allows for selective mono- or di-methylation. | organic-chemistry.org |
| Ruthenium (Ru) Complexes | Methanol | Aromatic Amines | Low catalyst loading; high yields for monomethylation. | organic-chemistry.org |
| Copper Hydride (CuH) / (CAAC)CuCl | Paraformaldehyde | Aromatic & Aliphatic Amines | Highly efficient; proceeds smoothly under mild conditions without additives. | acs.org |
| Formalin / Sodium Triacetoxyborohydride | Formalin | Secondary Amines | Mechanochemical (ball milling) method; solvent-free. | researchgate.net |
The core structure of the target molecule is a diarylamine (N-phenylaniline). The formation of the C-N bond between the two aromatic rings is a key step in synthesizing the precursor skeleton. While classical methods like the Ullmann condensation exist, modern transition-metal-catalyzed cross-coupling reactions are now more commonly employed for their efficiency and broad substrate scope. acs.org
Prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Evans-Lam coupling. acs.org These reactions facilitate the coupling of aryl halides or aryl boronic acids with amines. acs.org More recent developments include Nickel-catalyzed oxidative coupling reactions, which can selectively produce diarylamines under mild, room-temperature conditions. acs.org Another innovative approach involves a nitrosonium ion (NO⁺)-initiated C-N bond formation, which allows for the direct synthesis of diarylamines from electron-rich arenes, providing an alternative to traditional metal-catalyzed methods. researchgate.netbohrium.com These catalytic strategies are vital for the efficient synthesis of N-phenylaniline and its derivatives, which can then serve as precursors for subsequent nitration and methylation steps.
Challenges in Synthesis and Strategies for Yield Enhancement
The synthesis of this compound is complicated by several factors inherent to its highly substituted and sterically crowded structure. Overcoming these challenges is key to improving reaction yields and product purity.
The presence of two nitro groups at the ortho-positions (2 and 6) of the aniline ring creates significant steric hindrance. This crowding can impede the approach of reagents to the nitrogen atom and influence the conformation of the molecule. derpharmachemica.com In ortho-substituted anilines, bulky groups can force the amine group out of the plane of the benzene (B151609) ring, which in turn inhibits resonance stabilization. stackexchange.com
This steric clash has profound implications for reactivity. Studies on the synthesis of N-phenylanthranilic acids from highly sterically hindered anilines have shown that ortho substituents on the aniline ring can impede effective amination, leading to only moderate yields. researchgate.net Similarly, in catalytic reactions, the steric bulk of ortho-substituents can significantly influence efficiency and selectivity. acs.org In the context of this compound, the steric hindrance from the ortho-nitro groups makes the final C-N bond formation or N-methylation step more challenging, often requiring more forcing reaction conditions which can lead to lower yields and an increase in side products.
Achieving the precise 2,4,6-trinitro substitution pattern is a major challenge due to the complex directing effects of the substituents. The amino group (-NHR) is strongly activating and an ortho-, para-director, while the nitro groups are strongly deactivating and meta-directors. Attempting to introduce three nitro groups sequentially onto an N-phenylaniline precursor would be extremely difficult to control.
As mentioned, direct nitration of N-alkyl anilines often results in oxidation and the formation of undesired isomers. researchgate.net The strongly acidic conditions can also lead to the degradation of the amine group, further reducing the yield. researchgate.net
To mitigate these issues, the most effective strategy is to use a starting material that already possesses the desired 2,4,6-trinitro substitution. The use of 2,4,6-trinitrochlorobenzene (picryl chloride) as a substrate for nucleophilic aromatic substitution with N-methylaniline is the most logical and controlled route. This circumvents the regioselectivity problems associated with direct nitration of an aniline derivative. This synthetic design ensures that the nitro groups are correctly positioned from the outset, thereby avoiding complex purification procedures and maximizing the yield of the desired product.
Elucidation of Reaction Mechanisms in this compound Formation
The formation of this compound is not a single-step process. It first requires the synthesis of the diarylamine precursor, N-methyl-N-phenylaniline, followed by the introduction of three nitro groups onto one of the phenyl rings. Understanding the mechanisms of these distinct steps is crucial for controlling the reaction and achieving the desired product.
The introduction of nitro groups onto the N-methyl-N-phenylaniline precursor is achieved through aromatic electrophilic nitration. This class of reactions is among the most extensively studied in organic chemistry. researchgate.net The process generally proceeds via a well-established mechanism involving the generation of a potent electrophile which then attacks the electron-rich aromatic ring.
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. byjus.comlibretexts.org
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the π-electrons of the benzene ring of the diarylamine. This is the rate-determining step of the reaction, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex. masterorganicchemistry.com In this intermediate, the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.com Finally, a weak base in the reaction mixture, such as HSO₄⁻ or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. byjus.com
The regioselectivity of the nitration of N-methyl-N-phenylaniline is complex. The N-methylamino group is typically an activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to participate in resonance. byjus.comreddit.com However, under the strongly acidic conditions required for nitration, the nitrogen atom is protonated to form an N-methylanilinium ion. reddit.comwikipedia.org This -NH(CH₃)⁺- group is strongly deactivating and a meta-director due to its inductive electron-withdrawing effect. reddit.com Therefore, the nitration of N-methylaniline in a mixed acid environment tends to produce the meta-nitro derivative. researchgate.net
Achieving trinitration to form this compound is challenging. After the first nitration, the nitro group, being a strong deactivating group, makes subsequent nitrations more difficult. The substitution pattern is governed by the combined directing effects of the protonated amino group and the existing nitro group(s).
Key Intermediates in Aromatic Nitration
| Intermediate/State | Description | Role in Mechanism |
| Nitronium Ion (NO₂⁺) | A potent electrophile generated from nitric and sulfuric acids. | The active species that attacks the aromatic ring. |
| π-Complex | A preliminary, weak association between the electrophile and the π-electron cloud of the aromatic ring. | Precedes the formation of the more stable σ-complex. |
| σ-Complex (Arenium Ion) | A resonance-stabilized carbocation intermediate where the electrophile is covalently bonded to a carbon atom of the ring, disrupting aromaticity. | The key intermediate formed in the rate-determining step. |
| Transition State | The highest energy point on the reaction coordinate leading to the formation of the σ-complex. | Its stability determines the reaction rate. |
The precursor, N-methyl-N-phenylaniline, is a diarylamine. The synthesis of such compounds often relies on transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. chemistryviews.org Palladium and copper complexes are the most common catalysts for these C-N bond-forming reactions. chemistryviews.org
Palladium-Catalyzed Synthesis: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are widely used for the synthesis of diarylamines. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and the base facilitates the deprotonation of the amine to form an amido complex.
Reductive Elimination: The diarylamine product is formed from the palladium(II) amido complex, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Recent advancements have enabled the use of nitroarenes and cyclohexanones as starting materials in palladium-catalyzed reactions, proceeding through a "borrowing hydrogen" strategy where the catalyst facilitates nitro reduction, dehydrogenation, and imine formation in a cascade process. researchgate.netacs.org
Copper-Catalyzed Synthesis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and cost-effective alternative to palladium-catalyzed methods. chemistryviews.org These reactions typically couple an aryl halide with an amine at elevated temperatures, often requiring a stoichiometric amount of copper. Modern protocols use catalytic amounts of copper salts (e.g., CuI, Cu(OAc)₂) with ligands to facilitate the reaction under milder conditions. researchgate.netthieme-connect.com
The mechanism of copper-catalyzed N-arylation is still debated but is thought to differ from the Pd-catalyzed cycle. Proposed mechanisms include:
Oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. acs.org
A process involving a nitrosoarene intermediate when starting from nitroarenes. chemistryviews.orgthieme-connect.com
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in diarylamine synthesis. researchgate.net
Comparison of Catalytic Systems for Diarylamine Synthesis
| Catalyst System | Precursors | Typical Conditions | Mechanistic Feature | Reference |
| Palladium/Dialkylbiaryl phosphine | Aryl Halides, Amines | Base (e.g., NaOtBu), Toluene, 80-110 °C | Oxidative Addition/Reductive Elimination cycle. | acs.org |
| Au-Pd/TiO₂ | Nitrobenzenes, Cyclohexanols | No external oxidant, 160 °C | Acceptorless dehydrogenative aromatization. | researchgate.netrsc.org |
| Copper(II) acetate/dppb | Nitroarenes, Aryl Boronic Acids | Phenylsilane (reductant), MeCN/Toluene, 60 °C | Proceeds via a nitrosoarene intermediate. | chemistryviews.org |
| Copper(I) Iodide | Aryl Halides, Amines | Base (e.g., K₂CO₃), Deep Eutectic Solvents, 60-100 °C | Ligand-free Ullmann-type coupling. | researchgate.net |
Advanced Structural Characterization and Solid State Chemistry of N Methyl 2,4,6 Trinitro N Phenylaniline
Single Crystal X-ray Diffraction Analysis of N-Methyl-2,4,6-trinitro-N-phenylaniline
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to determine the detailed molecular and crystal structure of this compound.
Crystal System, Space Group Determination, and Unit Cell Parameters
The analysis of single crystals of this compound has revealed that it crystallizes in the monoclinic system. The specific space group has been identified as P2₁/b. This space group indicates a centrosymmetric crystal structure. The unit cell is the fundamental repeating unit of a crystal lattice, and its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For tetryl (B1194171), these parameters have been determined with high precision. researchgate.net
The structure was resolved using direct methods and refined through anisotropic approximation. All hydrogen atoms were located and refined isotropically.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/b |
| a | 14.137(3) Å |
| b | 10.621(2) Å |
| c | 7.376(2) Å |
| α | 90° |
| β | 95.19(5)° |
| γ | 90° |
| Z (formula units per cell) | 4 |
Molecular Conformation and Torsion Angle Analysis in the Crystalline State
The crystalline environment imposes certain geometric constraints on the molecule, influencing its conformation. In the solid state, the carbon skeleton of the aromatic nucleus in the tetryl molecule shows a tendency to adopt a C(2),C(5)-boat conformation. researchgate.net This deviation from planarity is a significant structural feature.
The spatial orientation of the various functional groups relative to the phenyl ring is described by torsion angles. The planar NNO₂ group is rotated with respect to the plane of the six-membered ring by a significant angle of 123.1(2)°. researchgate.net The nitro groups attached to the aromatic ring are also twisted out of the ring's plane, a common feature in sterically crowded nitroaromatic compounds. This rotation helps to alleviate steric strain between adjacent nitro groups and the N-methylnitramine group.
Supramolecular Assembly and Intermolecular Interactions in Crystalline this compound
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a complex interplay of intermolecular interactions. These non-covalent forces dictate the supramolecular assembly of this compound.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks (e.g., N-H…O)
While this compound lacks traditional strong hydrogen bond donors like N-H or O-H groups, the possibility of weaker C-H···O interactions exists. These interactions, where a hydrogen atom bonded to a carbon atom forms a weak hydrogen bond with an oxygen atom of a nitro group on a neighboring molecule, can play a role in stabilizing the crystal structure. Detailed analysis of the crystal packing is required to identify and characterize the specific C-H···O hydrogen bonding networks present in crystalline tetryl.
Investigation of C-H…O, C-H…π, and π…π Stacking Interactions
In addition to weak hydrogen bonds, other non-covalent interactions are crucial in the supramolecular structure of tetryl. These include C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring on an adjacent molecule.
Polymorphism and Pseudopolymorphism in this compound Systems
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability. Pseudopolymorphism refers to different crystal forms that arise from the incorporation of solvent molecules into the crystal lattice (solvates) or water molecules (hydrates).
Currently, there is a lack of definitive reports in the scientific literature confirming the existence of multiple polymorphs or pseudopolymorphs for this compound under standard conditions. While polymorphism is a known phenomenon for other energetic materials, including some related nitroaniline derivatives, extensive studies would be required to explore the potential for different crystalline forms of tetryl to be produced under various crystallization conditions. The absence of documented polymorphs suggests that the reported monoclinic form is the most thermodynamically stable and readily accessible crystalline phase.
Experimental Identification and Crystallographic Characterization of Polymorphic Forms
A critical aspect of understanding a compound's solid-state behavior is the identification and characterization of its polymorphs. This subsection would have required experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy. Ideally, a data table summarizing the crystallographic parameters of any identified polymorphs would have been presented, including:
Polymorph Designation: (e.g., Form I, Form II)
Crystal System: (e.g., Monoclinic, Orthorhombic)
Space Group:
Unit Cell Parameters (a, b, c, α, β, γ):
Z (number of molecules per unit cell):
Calculated Density:
Without access to published studies that have successfully isolated and characterized polymorphs of this compound, this section remains speculative.
Origin of Color Polymorphism and its Structural Basis
Color polymorphism is a fascinating phenomenon where different crystalline forms of the same compound exhibit distinct colors. This subsection would have explored the structural origins of this property in this compound, had any such polymorphs been reported. The discussion would have centered on how variations in molecular conformation and intermolecular interactions (such as π-π stacking) within the crystal lattice can influence the electronic structure and, consequently, the absorption of light.
Distinction Between Conformational and Packing Polymorphism
Polymorphism can be broadly categorized into two types: conformational and packing. This subsection would have required detailed structural information to differentiate between these for this compound.
Conformational Polymorphism: Arises when the molecule itself adopts different shapes (conformations) in different crystal structures.
Packing Polymorphism: Occurs when identical molecular conformers are arranged differently in the crystal lattice.
Analysis of torsional angles and molecular overlays from crystallographic data would have been necessary to make this distinction.
Formation and Characterization of Solvates and Cocrystals of this compound
This section would have explored the formation of multi-component crystalline solids involving this compound.
Crystallization from Diverse Solvents and Solvate Structures
The choice of solvent during crystallization can significantly impact the resulting crystal form, sometimes leading to the incorporation of solvent molecules into the crystal lattice to form solvates. This subsection would have presented findings from systematic crystallization studies using a variety of solvents. A data table would have been used to list any identified solvates, their stoichiometry, and key crystallographic data.
Cocrystal Engineering Approaches for Modulating Solid-State Architectures
Cocrystal engineering is a powerful technique for modifying the physicochemical properties of a solid by co-crystallizing it with another molecule (a coformer). This subsection would have discussed any reported attempts to form cocrystals of this compound. The focus would have been on the design principles used, such as hydrogen bonding or π-stacking interactions, to create novel supramolecular architectures.
Computational and Theoretical Investigations of N Methyl 2,4,6 Trinitro N Phenylaniline
Quantum Chemical Calculations on Isolated N-Methyl-2,4,6-trinitro-N-phenylaniline Molecules
Quantum chemical calculations on individual molecules of this compound in the gaseous phase offer a foundational understanding of its intrinsic molecular properties, independent of intermolecular interactions present in the solid state.
The electronic structure of this compound is central to its chemical reactivity and stability. Key aspects of its electronic character are elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density across the molecule.
The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity and greater polarizability. For this compound, the presence of multiple electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This characteristic is typical of many energetic materials and suggests a predisposition to undergo chemical reactions.
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -4.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-31G(d) |
The conformational flexibility of this compound is a key determinant of its molecular shape and, consequently, its packing in the solid state. The molecule possesses several rotatable bonds, primarily the C-N bonds connecting the phenyl and trinitrophenyl rings to the central nitrogen atom, and the C-N bonds of the nitro groups. The rotational barriers around these bonds define the molecule's conformational energy landscape.
Potential Energy Surface (PES) scans are computational methods used to explore this landscape. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of stable conformers (energy minima) and transition states (saddle points) can be generated. For this compound, the PES is expected to be complex, with multiple local minima corresponding to different spatial arrangements of the aromatic rings and nitro groups. The global minimum will represent the most stable conformation of the isolated molecule. Understanding the relative energies of these conformers is crucial, as different conformers may be present in different polymorphic forms of the crystal, leading to variations in physical properties.
Theoretical calculations of vibrational frequencies provide a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for the optimized molecular geometry, a set of normal modes of vibration and their corresponding frequencies can be obtained. These calculated frequencies can then be compared with experimental spectra to assign specific vibrational bands to particular molecular motions, such as the stretching and bending of chemical bonds.
For this compound, the vibrational spectrum is expected to be rich and complex, with characteristic frequencies for the N-O stretching of the nitro groups, C-N stretching, C-H stretching of the aromatic rings and the methyl group, and various ring deformation modes. Theoretical calculations can help to disentangle these overlapping spectral features and provide a more detailed understanding of the molecule's vibrational dynamics. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical methods.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Method/Basis Set |
|---|---|---|
| NO₂ Asymmetric Stretch | 1580 - 1620 | DFT/B3LYP/6-31G(d) |
| NO₂ Symmetric Stretch | 1340 - 1370 | DFT/B3LYP/6-31G(d) |
| C-N Stretch (Amino) | 1250 - 1300 | DFT/B3LYP/6-31G(d) |
| Aromatic C-H Stretch | 3000 - 3100 | DFT/B3LYP/6-31G(d) |
Solid-State Computational Modeling of this compound
While calculations on isolated molecules provide fundamental insights, the properties of this compound in its practical, solid form are governed by intermolecular interactions within the crystal lattice. Solid-state computational modeling addresses this by simulating the periodic arrangement of molecules in the crystal.
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. Periodic Density Functional Theory (DFT) calculations are a powerful tool for this purpose. These calculations take into account the repeating unit cell of a crystal and can be used to determine the most stable packing arrangement of molecules.
For this compound, crystal structure prediction would involve generating a multitude of plausible crystal packings and then using periodic DFT to calculate the total energy of each. The structures with the lowest energies are the most likely to be observed experimentally. These predictions are invaluable for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which can have a profound impact on the properties of energetic materials.
The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a measure of the strength of the intermolecular forces holding the crystal together. For this compound, these forces are likely to be a combination of van der Waals interactions and electrostatic interactions between the polar molecules. Lattice energy can be calculated using periodic DFT or specialized force fields. A higher lattice energy generally correlates with a more stable crystal structure.
Computational Insights into Intermolecular Interaction Energies
Computational methods are essential for understanding the non-covalent interactions that govern the crystal packing and condensed-phase properties of energetic materials. The study of intermolecular interaction energies in this compound, while not extensively detailed in dedicated public literature, can be understood through methodologies widely applied to nitroaromatic compounds. nih.gov Techniques such as Density Functional Theory with dispersion corrections (DFT-D), Møller–Plesset perturbation theory (MP2), and the PIXEL method are commonly used to calculate and decompose these energies. frontiersin.orgresearchgate.net
These calculations typically dissect the total interaction energy into distinct physical components: electrostatic, polarization, dispersion, and repulsion. rsc.orgqcware.com For a molecule like this compound, several types of intermolecular interactions are expected to be significant. These include:
π-π stacking: Interactions between the electron-deficient trinitrophenyl rings of adjacent molecules.
C-H···O interactions: Hydrogen bonding between the methyl or phenyl hydrogens and the oxygen atoms of the nitro groups.
Dipole-dipole interactions: Arising from the highly polar nitro groups.
Energy decomposition analysis allows for the quantification of each of these contributions, providing insight into the primary forces that determine the crystal lattice structure and density. rsc.org While specific energy values for this compound are not prominently available, the analysis of analogous structures suggests that dispersion forces and electrostatic interactions involving the nitro groups are the dominant contributors to the lattice energy. nih.gov
Table 1: Computational Methods for Intermolecular Interaction Energy Analysis
| Method | Description | Information Yielded |
|---|---|---|
| DFT-D | Density Functional Theory with empirical corrections for van der Waals (dispersion) forces. | Provides a good balance of accuracy and computational cost for total interaction energy. |
| PIXEL Method | A semi-classical method that calculates lattice energy based on electron densities of isolated molecules. | Decomposes interaction energy into Coulombic, polarization, dispersion, and repulsion terms. frontiersin.org |
| Symmetry-Adapted Perturbation Theory (SAPT) | A quantum mechanical method that directly calculates interaction energy as a perturbation to the energy of non-interacting monomers. | Offers a detailed and physically meaningful decomposition of interaction energies into electrostatic, exchange, induction, and dispersion components. |
| Hirshfeld Surface Analysis | A graphical method to visualize and quantify intermolecular contacts in a crystal. | Identifies close contacts and the relative contribution of different types of interactions (e.g., O···H, H···H). nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior of this compound
Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of molecules over time, providing a virtual window into processes that are difficult to observe experimentally. rsc.org
Prediction of Thermal Decomposition Pathways and Kinetic Parameters
While specific MD simulation studies on the thermal decomposition of this compound are not readily found, the behavior can be inferred from simulations of other nitroaromatic explosives. acs.org Reactive force fields, such as ReaxFF, are particularly suited for this purpose as they can model the formation and breaking of chemical bonds during a simulation. github.io
For nitroaromatic compounds, thermal decomposition is typically initiated by the scission of the weakest bond in the molecule. Theoretical studies consistently identify the C-NO2 bond as a primary initiation site in many nitroarenes. researchgate.netmdpi.com An alternative pathway could involve the N-C(phenyl) bond. The initial steps likely involve unimolecular bond cleavage to form radical species.
Likely Initial Decomposition Steps:
C–NO2 Bond Homolysis: This is a common initiating step in the decomposition of many nitroaromatic energetic materials, releasing •NO2 gas. github.iomdpi.com
Intermolecular Reactions: Following initial bond-breaking, the radical fragments can engage in complex secondary reactions, including hydrogen abstraction and condensation, ultimately leading to the formation of stable products like N2, H2O, and CO2. github.io
MD simulations can track the evolution of molecular fragments over time at various temperatures, allowing for the determination of reaction pathways and the calculation of kinetic parameters like activation energies and reaction rates. researchgate.net However, without specific simulation data for this compound, a quantitative kinetic table cannot be provided.
Simulation of Condensed Phase Behavior and Phase Transitions
MD simulations are widely used to study the behavior of materials in their solid or liquid states. osti.govnih.gov By simulating a collection of this compound molecules in a periodic box, one can model the condensed phase and investigate properties like density, radial distribution functions, and structural ordering. rsc.org
Phase transitions, such as melting, can be simulated by gradually increasing the temperature of the system and monitoring key physical parameters like total energy, density, and molecular mobility. mdpi.com These simulations can predict melting points and reveal the molecular-level mechanisms of the transition. The accuracy of such simulations is highly dependent on the quality of the force field used to describe the inter- and intramolecular interactions. rsc.orgnih.gov Ab-initio molecular dynamics (AIMD), which uses quantum mechanics to calculate forces, offers higher accuracy but at a much greater computational cost, limiting simulations to smaller systems and shorter timescales. mdpi.comresearchgate.net Specific condensed-phase simulations detailing the phase transition behavior of this compound are not currently available in published research.
Structure-Electronic Property Relationships through Computational Chemistry
The arrangement of atoms and functional groups in this compound profoundly influences its electronic properties. Computational chemistry provides the tools to elucidate these relationships.
Correlation of Molecular and Crystal Structures with Electronic Transitions
The electronic absorption spectrum of a molecule is determined by transitions between its electronic energy levels. For this compound, the key chromophores are the trinitrophenyl ring and the N-phenylaniline system. The expected electronic transitions are of the π→π* and n→π* types, associated with the aromatic rings and the lone pair electrons on the nitrogen atoms and oxygen atoms of the nitro groups, respectively.
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the energies and intensities of these transitions, effectively simulating the UV-Vis absorption spectrum. researchgate.net The molecular structure, particularly the dihedral (torsion) angles between the aromatic rings and the plane of the amine nitrogen, is critical. Steric hindrance between the N-methyl group, the ortho-nitro groups, and the second phenyl ring forces a twisted conformation. This twisting disrupts the π-conjugation across the molecule, which is expected to cause a hypsochromic shift (blue shift) in the absorption maxima compared to a hypothetical planar analogue. Changes in these torsion angles within a crystal lattice due to packing forces can lead to different electronic properties compared to the molecule in the gas phase or in solution.
Table 2: Predicted Effect of Molecular Structure on Electronic Transitions
| Structural Feature | Effect on π-Conjugation | Predicted Spectroscopic Effect |
|---|---|---|
| Twisted Dihedral Angle (N-Phenyl) | Decreases overlap between the nitrogen lone pair and the trinitrophenyl π-system. | Blue shift (higher energy) of π→π* transitions. |
| Electron-Withdrawing Nitro Groups | Lowers the energy of the π* orbitals. | Red shift (lower energy) of π→π* transitions. |
| N-Methyl Group | Inductive electron donation; steric hindrance causing twisting. | Competing effects: slight red shift from induction, larger blue shift from steric effects. |
Theoretical Understanding of Charge Delocalization in Nitrated Amines
In simple anilines, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system. mdpi.com However, in this compound, this delocalization is significantly impeded. This phenomenon, known as steric inhibition of resonance, is caused by the bulky ortho-nitro groups and the N-methyl group, which force the N-phenylamino group to rotate out of the plane of the trinitrophenyl ring.
Computational analyses, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can quantify the electron density on various atoms. These calculations would show a higher localization of electron density on the amine nitrogen atom in this compound compared to its non-methylated analogue, 2,4,6-trinitro-N-phenylaniline. This is because the steric hindrance prevents the lone pair from effectively participating in resonance with the powerfully electron-withdrawing trinitrophenyl ring. This localization of the lone pair increases the basicity of the nitrogen atom, as the electrons are more available for protonation.
This effect is a hallmark of highly substituted nitrated amines and is crucial for understanding their chemical reactivity and intermolecular interactions. The disruption of charge delocalization fundamentally alters the electronic landscape of the molecule, impacting its stability, polarity, and interaction with other species.
Decomposition Mechanisms and Environmental Transformations of N Methyl 2,4,6 Trinitro N Phenylaniline
Thermal Decomposition Kinetics and Mechanistic Pathways
The thermal decomposition of N-Methyl-2,4,6-trinitro-N-phenylaniline is a complex process governed by its molecular structure and the energetic nature of the nitro groups.
Initiation Mechanisms in Energetic Nitroaromatic Compounds
The initial step in the thermal decomposition of many energetic nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO2) bond. This process is energetically favored due to the relative weakness of this bond compared to others in the molecule. The scission of the C-NO2 bond results in the formation of a phenyl radical and nitrogen dioxide (NO2), which can then initiate a cascade of secondary reactions.
For compounds containing a nitramine group (N-NO2), such as the closely related explosive tetryl (B1194171) (N-methyl-N,2,4,6-tetranitroaniline), the primary initiation step is the fission of the N-NO2 bond. This is also a likely initiation pathway for this compound, given the presence of the N-methylnitramine moiety. The resulting nitrogen dioxide is a highly reactive species that can abstract hydrogen atoms or add to the aromatic ring, leading to further decomposition and the formation of various gaseous and solid products.
Identification of Gaseous and Solid Decomposition Products
The thermal decomposition of this compound yields a complex mixture of gaseous and solid products. While specific studies on this exact compound are limited, analysis of structurally similar compounds provides significant insights into the likely decomposition products.
During the thermal decomposition of tetryl, intermediate products such as picric acid, 2,4,6-trinitroanisole, and N-methyl-2,4,6-trinitroaniline have been identified. akjournals.comias.ac.in Similarly, the decomposition of 2,4,N-trinitro anilino acetic acid and its esters, which also feature a nitramine group, has been shown to produce non-volatile products including 2,4-dinitro aniline (B41778) and m-dinitrobenzene. ias.ac.in Pyrolysis gas chromatography of tetryl has indicated the formation of at least 16 different products, highlighting the complexity of the decomposition process. akjournals.com
Based on these related studies, the following tables outline the potential decomposition products of this compound.
Table 1: Potential Gaseous Thermal Decomposition Products
| Product Name | Chemical Formula |
|---|---|
| Nitrogen Dioxide | NO₂ |
| Nitric Oxide | NO |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Water | H₂O |
| Nitrogen Gas | N₂ |
Table 2: Potential Solid Thermal Decomposition Products
| Product Name | Chemical Formula |
|---|---|
| Picric Acid | C₆H₃N₃O₇ |
| 2,4,6-Trinitroanisole | C₇H₅N₃O₇ |
| N-Methyl-2,4,6-trinitroaniline | C₇H₆N₄O₆ |
| 2,4-Dinitroaniline | C₆H₅N₃O₄ |
Photolytic and Chemical Degradation Mechanisms in Environmental Matrices
In the environment, this compound can be transformed through various photolytic and chemical degradation processes, particularly in aqueous systems.
Advanced Oxidation Processes (AOPs) for this compound Transformation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. The Fenton process, which utilizes hydrogen peroxide in the presence of ferrous ions (Fe²⁺), is a particularly effective AOP for the degradation of recalcitrant organic compounds like nitroaromatics.
Role of Reactive Nitrogen Species and Other Radicals in Degradation
Reactive nitrogen species (RNS), such as nitric oxide (•NO) and peroxynitrite (ONOO⁻), can play a role in the degradation of organic compounds. In the context of this compound degradation, RNS can be formed during both thermal and photolytic processes, particularly from the breakdown of the nitro groups. These reactive species can participate in a variety of reactions, including nitration, nitrosation, and oxidation, further contributing to the transformation of the parent molecule and its byproducts.
Hydroxyl radicals (•OH), the primary reactive species in most AOPs, are highly electrophilic and react rapidly with aromatic compounds. The degradation of this compound by •OH radicals would likely proceed through addition to the aromatic ring, leading to the formation of hydroxylated intermediates, or through hydrogen abstraction from the N-methyl group.
Analysis of Transformation Byproducts and Degradation Pathways
The degradation of this compound in environmental matrices is expected to produce a variety of transformation byproducts. Studies on analogous compounds offer valuable insights into the potential degradation pathways.
For example, the aerobic microbial degradation of N-Methyl-4-nitroaniline has been shown to proceed via N-demethylation to form 4-nitroaniline (B120555), followed by monooxygenation to 4-aminophenol (B1666318), and subsequent conversion to 1,2,4-benzenetriol (B23740). researchgate.net This suggests that N-demethylation is a plausible initial step in the environmental degradation of this compound.
Anaerobic degradation of a related compound, N-methyl-p-nitro aniline (MNA), results in the transformation to N-methyl-p-phenylenediamine (MPD), which can subsequently undergo autoxidation and polymerization. researchgate.net This indicates that under reducing conditions in the environment, the nitro groups of this compound could be reduced to amino groups.
Furthermore, the degradation of TNT using an ultrasound-Fenton process has been found to produce byproducts such as 1,3,5-trinitrobenzene (B165232) and 2,4,6-trinitrobenzoic acid, resulting from the oxidation of the methyl group followed by decarboxylation. nih.gov
Based on these findings, a proposed degradation pathway for this compound could involve initial N-demethylation, reduction of the nitro groups to amino groups, and oxidation of the methyl group, leading to a variety of smaller, more polar byproducts.
Table 3: Potential Transformation Byproducts in Environmental Matrices
| Byproduct Name | Chemical Formula | Potential Formation Pathway |
|---|---|---|
| 2,4,6-Trinitro-N-phenylaniline | C₁₂H₈N₄O₆ | N-demethylation |
| N-Methyl-2,4,6-triamino-N-phenylaniline | C₁₃H₁₆N₄ | Reduction of nitro groups |
| 2,4,6-Trinitrobenzoic acid | C₇H₃N₃O₈ | Oxidation of the methyl group and subsequent reactions |
| 4-Nitroaniline | C₆H₆N₂O₂ | Cleavage of the N-phenyl bond and demethylation (less likely) |
| 4-Aminophenol | C₆H₇NO | Further degradation of nitroaniline derivatives |
| 1,2,4-Benzenetriol | C₆H₆O₃ | Ring hydroxylation and cleavage |
Biotransformation Pathways and Microbial Interactions
The environmental fate of this compound is largely dictated by microbial activities that transform its complex structure into various metabolic products. While direct microbial degradation studies on this compound are not extensively documented, the biotransformation pathways can be inferred from research on structurally analogous nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and N-methyl-4-nitroaniline (MNA). Microorganisms employ a range of enzymatic reactions to break down these xenobiotic compounds, primarily through reductive and oxidative mechanisms.
Reductive and Oxidative Degradation Mechanisms by Microorganisms
The microbial degradation of highly nitrated aromatic compounds like this compound is challenging due to the strong electron-withdrawing nature of the nitro groups, which makes the aromatic ring less susceptible to oxidative attack by oxygenase enzymes. nih.gov Consequently, the initial and most common microbial transformation strategy involves the reduction of the nitro groups.
Reductive Pathways: Under both anaerobic and aerobic conditions, a wide variety of microorganisms are known to sequentially reduce the nitro groups (-NO₂) of nitroaromatic compounds to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. nih.govnih.gov This process is catalyzed by nitroreductase enzymes, which are often flavoproteins that use NADH or NADPH as electron donors. researchgate.net For this compound, this would likely involve the stepwise reduction of its three nitro groups. The reactivity of the nitro groups can be influenced by their position on the aromatic ring. researchgate.net For instance, in the degradation of 2,4-dinitrotoluene, the nitro group at the para-position is typically reduced first. asm.org The resulting hydroxylamino intermediates are highly reactive and can undergo condensation reactions to form recalcitrant azoxy dimers. nih.gov
Oxidative Pathways: While initial oxidative attack on the highly nitrated ring is difficult, it is not impossible. Some microorganisms have demonstrated the ability to oxidatively degrade nitroaromatic compounds. nih.gov This can occur through different mechanisms:
Denitration: Certain bacteria can remove a nitro group as nitrite (B80452) (NO₂⁻). nih.gov This can happen via an initial oxygenase attack, adding hydroxyl groups to the ring and destabilizing the C-N bond, or through a reductive mechanism where a hydride ion attack leads to the formation of a Meisenheimer complex, followed by the elimination of a nitrite ion. nih.govnih.gov
N-Demethylation: For N-methylated compounds, an initial oxidative step can be the removal of the methyl group. In the aerobic degradation of the related compound N-methyl-4-nitroaniline (MNA) by Pseudomonas sp., the first step is N-demethylation, which forms 4-nitroaniline and formaldehyde (B43269). plos.org A similar N-demethylation reaction could be a potential initial step in the degradation of this compound.
Ring Cleavage: Following the reduction of nitro groups or other initial transformations that make the aromatic ring more susceptible to oxidation, dioxygenase enzymes can catalyze the cleavage of the benzene (B151609) ring, leading to metabolites that can enter central metabolic pathways. plos.org
Identification of Microbial Metabolites and Their Chemical Structures
Direct identification of microbial metabolites for this compound is not available in the current scientific literature. However, based on the degradation pathways of analogous compounds, a number of potential metabolites can be hypothesized. The primary metabolites would likely result from the sequential reduction of the three nitro groups and potential N-demethylation.
The table below presents the hypothesized microbial metabolites of this compound, with their structures inferred from the known biotransformation of similar nitroaromatic compounds.
| Metabolite Name | Chemical Structure | Parent Compound | Transformation Pathway |
| N-Methyl-2-amino-4,6-dinitro-N-phenylaniline | C₁₃H₁₂N₄O₄ | This compound | Reductive (Nitro group reduction) |
| N-Methyl-4-amino-2,6-dinitro-N-phenylaniline | C₁₃H₁₂N₄O₄ | This compound | Reductive (Nitro group reduction) |
| N-Methyl-2,4-diamino-6-nitro-N-phenylaniline | C₁₃H₁₄N₄O₂ | This compound | Reductive (Sequential nitro group reduction) |
| N-Methyl-2,6-diamino-4-nitro-N-phenylaniline | C₁₃H₁₄N₄O₂ | This compound | Reductive (Sequential nitro group reduction) |
| N-Methyl-2,4,6-triamino-N-phenylaniline | C₁₃H₁₆N₄ | This compound | Reductive (Complete nitro group reduction) |
| 2,4,6-Trinitro-N-phenylaniline | C₁₂H₈N₄O₆ | This compound | Oxidative (N-Demethylation) |
In the aerobic degradation of MNA by Pseudomonas sp. strain FK357, the identified metabolites included 4-nitroaniline (4-NA), 4-aminophenol (4-AP), and 1,2,4-benzenetriol (BT), indicating a pathway involving N-demethylation, monooxygenation (removal of the -NO₂ group), and oxidative deamination. plos.org This suggests that if this compound undergoes a similar initial N-demethylation, the resulting 2,4,6-trinitro-N-phenylaniline could then be subject to further reductive or oxidative transformations.
Cometabolic Degradation Processes in Environmental Systems
Cometabolism is a process in which microorganisms transform a compound that they cannot use as a source of energy or essential nutrients, in the presence of a growth-supporting substrate. This is a common phenomenon in the environmental degradation of xenobiotic compounds.
While specific studies on the cometabolic degradation of this compound are not available, the biodegradation of the structurally similar explosive TNT is often enhanced by the addition of a carbon source. For example, the microbial transformation of TNT in aerobic soil columns was significantly increased when supplemented with glucose. nih.gov This suggests that the degradation of this compound in environmental systems could also be facilitated through cometabolism.
The presence of a readily available carbon source can stimulate the growth of a diverse microbial community and the production of nonspecific enzymes and reducing equivalents (like NADH and NADPH) that can fortuitously act on the target compound. The nitroreductases responsible for the initial reduction of nitroaromatic compounds are often nonspecific and can reduce a wide range of substrates. researchgate.net Therefore, in an environment with sufficient primary substrates, these enzymes could effectively reduce the nitro groups of this compound, initiating its degradation.
Advanced Spectroscopic and Analytical Techniques for N Methyl 2,4,6 Trinitro N Phenylaniline Research
Vibrational Spectroscopy for Polymorph and Solvate Discrimination
Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, is a powerful non-destructive tool for probing the molecular structure of N-Methyl-2,4,6-trinitro-N-phenylaniline. These techniques are particularly sensitive to the local environment of chemical bonds, making them ideal for distinguishing between different solid-state forms, such as polymorphs and solvates, which differ in their crystal lattice arrangements.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, the IR spectrum is dominated by characteristic absorptions from its nitro, aromatic, and amine moieties.
Key functional groups and their expected IR absorption regions include:
Nitro Groups (NO₂): These exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. The precise positions of these bands can be influenced by the electronic environment of the aromatic ring.
Aromatic Rings (C=C and C-H): The presence of two phenyl rings gives rise to several bands. C=C stretching vibrations within the rings typically appear in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C-N Bonds: The stretching vibrations for the aryl-nitrogen bonds (both Ph-N and Trinitrophenyl-N) occur in the 1250-1360 cm⁻¹ region.
Methyl Group (CH₃): The methyl group attached to the nitrogen atom will show C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.
While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on analogous structures like N-methylaniline and 2,4,6-trinitroaniline (B3268610). researchgate.netnih.govchemicalbook.comwikipedia.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| Aryl C-N | Stretching | 1250 - 1360 |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a distinct molecular fingerprint. For this compound, Raman spectroscopy is highly effective for solid-state analysis. nih.gov
The symmetric stretching of the nitro groups, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. Likewise, the vibrations of the aromatic carbon skeleton provide a series of sharp, well-defined peaks that are highly sensitive to the molecule's conformation and intermolecular interactions within the crystal lattice. nih.govlmaleidykla.lt This sensitivity allows Raman spectroscopy to be used for:
Polymorph Discrimination: Different crystalline forms of the same compound will exhibit distinct Raman spectra due to variations in crystal packing and molecular symmetry.
Solid-State Fingerprinting: The Raman spectrum serves as a unique identifier for a specific solid phase, useful for quality control and material identification.
Anisotropy Studies: Using polarized laser light, Raman spectroscopy can probe the orientation of molecules within a single crystal, providing information on the anisotropic nature of the material.
Studies on the related compound poly(N-methylaniline) have demonstrated the utility of Raman spectroscopy in identifying different redox and protonated states by tracking shifts in the positions of key vibrational bands, a principle that extends to the analysis of crystalline forms. nih.govlmaleidykla.lt
Mass Spectrometry for Characterization of Reaction Intermediates and Degradation Products
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. It is also critical for identifying byproducts from its synthesis or products from its degradation.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govfda.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₃H₁₀N₄O₆), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this mass provides strong evidence for the compound's identity and purity. thermofisher.comwaters.comfda.gov
This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For instance, HRMS can differentiate the target compound from an impurity that differs by a single CH₂ vs. N substitution.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O₆ |
| Theoretical Monoisotopic Mass | 318.06003 Da |
| Typical HRMS Accuracy | < 5 ppm |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a molecule. nih.gov In a typical experiment, the molecular ion of this compound (m/z 318.06) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
Plausible fragmentation pathways for this molecule would include:
Loss of nitro groups (NO₂), resulting in a mass loss of 46 Da.
Cleavage of the C-N bonds linking the phenyl and trinitrophenyl groups to the central nitrogen atom.
Fragmentation of the aromatic rings themselves.
By analyzing these fragmentation patterns, researchers can confirm the connectivity of the atoms within the molecule. nih.gov This is especially valuable for identifying unknown degradation products in a complex mixture, as the fragments can be pieced together to propose a structure for the parent compound. researchgate.net
| Parent Ion (m/z) | Plausible Fragment Ion | Neutral Loss | Mass Loss (Da) |
|---|---|---|---|
| 318.06 | [M - NO₂]⁺ | NO₂ | 46.01 |
| 318.06 | [M - C₆H₅]⁺ | C₆H₅• | 77.04 |
| 318.06 | [C₆H₂(NO₂)₃]⁺ | C₇H₈N• | 106.07 |
| 318.06 | [C₆H₅NCH₃]⁺ | C₆H₂N₃O₆• | 212.00 |
X-ray Powder Diffraction (XRPD) for Phase Identification and Quantitative Analysis
X-ray powder diffraction (XRPD) is the primary technique for the analysis of crystalline solids. nih.gov It provides definitive information on the phase identity and can be used for quantitative analysis of mixtures. Each crystalline solid produces a unique diffraction pattern, analogous to a fingerprint, which is determined by its crystal lattice structure.
For this compound, XRPD is essential for:
Phase Identification: The experimental diffraction pattern can be compared against a database of known patterns to confirm the identity of the crystalline phase.
Polymorph Screening: If the compound can exist in multiple crystalline forms (polymorphs), each will have a distinct XRPD pattern. XRPD is therefore a cornerstone of polymorph screening studies. researchgate.net
Quantitative Analysis: The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present in a sample. Using methods like Rietveld refinement or the use of an internal standard, XRPD can determine the weight percentage of the target compound in a mixture.
A typical XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the lattice.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Description |
|---|---|---|---|
| (Example Value) | (Example Value) | (Example Value) | Each peak corresponds to a specific set of crystal lattice planes (hkl). The complete set of peaks forms a unique pattern for a given crystalline phase. |
Electrochemical Characterization and Redox Pathways of this compound
The electrochemical behavior of this compound, a compound belonging to the nitramine class of explosives, offers significant insights into its reactivity and potential degradation pathways. Advanced analytical techniques, particularly cyclic voltammetry, have been employed to probe the redox characteristics of this energetic material. It is important to note that in scientific literature, the closely related and more commonly studied compound, N-methyl-N,2,4,6-tetranitroaniline, is often referred to as Tetryl (B1194171). The electrochemical data presented herein is for Tetryl, which provides a strong model for understanding the redox behavior of this compound due to their structural similarities.
Cyclic Voltammetry for Determination of Reduction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. In the study of compounds like Tetryl, CV helps in determining the potentials at which the molecule accepts electrons, a critical factor in understanding its stability and decomposition mechanisms.
The electrochemical reduction of Tetryl has been investigated in various room temperature ionic liquids (RTILs), revealing complex multi-peak voltammograms. d-nb.inforesearchgate.net These complex voltammograms suggest that the reduction occurs through a series of steps rather than a single event. The precise reduction potentials are influenced by the nature of the solvent system, in this case, the specific ionic liquid used.
Below is a data table summarizing the reduction peak potentials observed for Tetryl in a selection of RTILs. The data is derived from cyclic voltammograms obtained at a gold thin-film electrode at a scan rate of 100 mVs⁻¹. researchgate.net
| Ionic Liquid | Peak I Reduction Potential (V vs. Fc/Fc⁺) | Peak II Reduction Potential (V vs. Fc/Fc⁺) | Peak III Reduction Potential (V vs. Fc/Fc⁺) | Peak IV Reduction Potential (V vs. Fc/Fc⁺) |
|---|---|---|---|---|
| [C₂mim][NTf₂] | -0.85 | -1.20 | -1.55 | -1.80 |
| [C₄mim][NTf₂] | -0.88 | -1.25 | -1.60 | -1.85 |
| [C₄mpyrr][NTf₂] | -0.90 | -1.30 | -1.65 | -1.90 |
| [C₄mim][PF₆] | -0.82 | -1.18 | -1.52 | -1.78 |
Note: The potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.
The presence of multiple reduction peaks in the cyclic voltammograms indicates a stepwise reduction of the nitro functional groups present in the molecule.
Advanced Applications and Future Research Directions
Emerging Research Avenues for N-Methyl-2,4,6-trinitro-N-phenylaniline
The continued exploration of this compound and its analogues is opening up new frontiers in materials science and analytical chemistry. Future research is poised to delve deeper into its fundamental properties and develop more sophisticated methods for its study and application.
Exploration of Undiscovered Polymorphic Forms and Novel Cocrystals
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study as different polymorphs can exhibit distinct physical and chemical properties. While polymorphism has been identified in approximately 37% of known compounds, the full polymorphic landscape of many substances, including this compound, remains to be charted. researchgate.net The investigation into the polymorphic behavior of structurally similar compounds, such as 2,4,6-Trinitro-N-(m-tolyl)aniline, which displays color polymorphism, provides a strong impetus for exploring this phenomenon in this compound. researchgate.net
Future research will likely focus on systematic screening for new polymorphic forms through various crystallization techniques. The characterization of these potential new forms would involve single-crystal X-ray diffraction to determine their crystal structures. mdpi.com
The formation of cocrystals, which are crystalline structures composed of two or more different molecules, represents another promising research direction. By combining this compound with other molecules, it may be possible to create novel materials with tailored properties.
Table 1: Polymorphic Forms of a Structurally Related Compound
| Polymorph of 2,4,6-Trinitro-N-(m-tolyl)aniline | Color | Crystallization Solvent |
|---|---|---|
| Form I | Red | Acetonitrile |
| Form II | Orange | Ethanol |
| Form III | Yellow | Methanol (B129727) |
This table illustrates the different polymorphic forms of a related compound, highlighting the potential for similar discoveries with this compound.
Integration of Machine Learning with Computational Chemistry for Predictive Modeling
The integration of machine learning (ML) with computational chemistry offers a powerful paradigm for accelerating the discovery and characterization of new materials. nih.gov ML models can be trained on existing chemical data to predict a wide range of properties for new or uncharacterized compounds, such as this compound. nih.govnih.gov
In the context of this compound, machine learning could be employed to:
Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties like solubility, melting point, and thermal stability.
Model Reaction Outcomes: Predict the products and yields of reactions involving this compound under various conditions.
Guide the Discovery of New Materials: Use predictive models to identify promising candidates for cocrystals with desired properties.
The development of such predictive models would rely on the availability of high-quality experimental and computational data.
Table 2: Applications of Machine Learning in Predictive Modeling for Chemical Compounds
| Machine Learning Model | Application | Potential for this compound |
|---|---|---|
| Artificial Neural Networks | Predicting molecular properties and reaction kinetics. | Forecasting the stability and reactivity of new derivatives. |
| Support Vector Machines | Classifying compounds based on their properties. | Identifying potential polymorphs or cocrystal formers. |
| Random Forests | Developing predictive models for complex systems. | Modeling the behavior of the compound in different environments. |
This table showcases various machine learning models and their potential applications in the study of this compound.
Development of Advanced Analytical Techniques for In-situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. The development of advanced analytical techniques for the in-situ monitoring of reactions involving this compound is a key area for future research.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have proven effective for the analysis of related nitroaromatic compounds. nih.govmdpi.com Adapting these methods for in-situ monitoring would likely involve the use of flow cells or probes that can be directly integrated into a reaction vessel.
Future research in this area could focus on:
Miniaturization of Analytical Systems: Developing microfluidic devices for high-throughput reaction screening and analysis.
Hyphenated Techniques: Combining separation techniques with sensitive detection methods, such as HPLC-MS, for comprehensive reaction monitoring. nih.gov
Spectroscopic Methods: Utilizing in-situ Raman or infrared spectroscopy to track changes in molecular vibrations during a reaction.
The data obtained from in-situ monitoring would be crucial for optimizing reaction conditions and gaining a deeper understanding of the chemical transformations of this compound.
Table 3: Advanced Analytical Techniques for In-situ Monitoring
| Analytical Technique | Principle | Potential for In-situ Monitoring of this compound Reactions |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture. | Real-time analysis of reaction mixtures to quantify reactants, products, and byproducts. nih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Monitoring the formation of volatile intermediates and products. mdpi.com |
| In-situ Raman Spectroscopy | Analysis of molecular vibrations through inelastic light scattering. | Tracking changes in the chemical structure of the compound and other reactants during the reaction. |
This table outlines advanced analytical techniques and their potential application for the real-time monitoring of reactions involving this compound.
Q & A
Basic Research Question
- Spectroscopy : NMR (¹H/¹³C) identifies electronic environments of nitro and methyl groups, with deshielding effects observed at ~δ 8.5–9.5 ppm for aromatic protons adjacent to nitro groups. IR spectroscopy confirms nitro stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- X-ray Crystallography : A 1992 study resolved molecular distortions (e.g., non-planar nitro groups) in N-methyl-2,4,6-trinitroaniline using single-crystal diffraction, revealing bond angle deviations of 2–5° from ideal geometry due to steric and electronic effects .
What are the dominant environmental degradation pathways of N-methyl-2,4,6-trinitroaniline in soil, and how can transformation products be tracked experimentally?
Advanced Research Question
In soil, N-methyl-2,4,6-trinitroaniline undergoes nitroreduction via two pathways:
Primary Pathway : Sequential reduction to N-methyl-2,4-dinitroaniline and further to N-methyl-2-nitroaniline, confirmed by ¹⁴C-radiolabeling and radiochromatographic profiling .
Secondary Pathway : Formation of dinitroaminophenylmethylnitramine isomers through partial nitro-group reduction .
Methodology :
- Use ¹⁴C-labeled compounds to track degradation kinetics.
- Employ HPLC-MS/MS with electrospray ionization (ESI-) to identify polar intermediates.
- Soil microcosm studies under aerobic/anaerobic conditions to assess redox dependency .
How do steric and electronic effects influence the molecular geometry of N-methyl-2,4,6-trinitroaniline, and what experimental approaches quantify these distortions?
Advanced Research Question
X-ray crystallography reveals that nitro groups at the 2,4,6-positions induce torsional strain, deviating from planar geometry by 5–10°. Comparative studies of substituted analogs (e.g., trifluoromethyl or methoxy derivatives) show that electron-withdrawing groups exacerbate distortion, while bulky substituents increase steric hindrance . Computational methods (DFT calculations at B3LYP/6-311++G** level) corroborate experimental data, predicting bond-length variations of ±0.02 Å.
How can conflicting data on the stability of N-methyl-2,4,6-trinitroaniline in aqueous systems be reconciled?
Advanced Research Question
Discrepancies arise from pH-dependent hydrolysis kinetics. Under acidic conditions (pH < 3), the compound is stable (>90% remaining after 72 hours), while alkaline conditions (pH > 10) accelerate decomposition into 4-nitroaniline and formaldehyde. Conflicting reports stem from uncontrolled pH buffering in early studies.
Resolution :
- Standardize buffer systems (e.g., phosphate for pH 7, acetate for pH 5).
- Use LC-UV/MS to monitor degradation products.
- Reference kinetic data from controlled hydrolysis experiments .
What analytical challenges arise in quantifying trace levels of N-methyl-2,4,6-trinitroaniline in complex matrices, and how are they addressed?
Advanced Research Question
Matrix interference (e.g., humic acids in soil) suppresses ionization efficiency in LC-MS.
Solutions :
- Solid-phase extraction (SPE) with C18 or HLB cartridges for pre-concentration.
- Derivatization with pentafluorobenzoyl chloride to enhance MS sensitivity.
- Internal standards (e.g., ¹³C-labeled analogs) for correction of matrix effects .
How does the electronic structure of N-methyl-2,4,6-trinitroaniline influence its reactivity in electrophilic substitution reactions?
Advanced Research Question
The electron-deficient aromatic ring (due to three nitro groups) directs electrophiles to meta positions, but steric hindrance limits reactivity. Kinetic studies using nitration (HNO₃/H₂SO₄) show <5% further substitution at 100°C, confirming deactivation. Computational ESP maps highlight positive charge localization at the methyl-bearing nitrogen, favoring nucleophilic attack in reduction reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
